3-Aminopyridine-2,4-dicarboxylic acid

AMPA receptor GluA3 GluA4

Generic 'pyridine dicarboxylic acid' sourcing yields irreproducible data-substitution pattern dictates enzyme selectivity and metal-coordination geometry. 3-Aminopyridine-2,4-dicarboxylic acid (CAS 1222184-72-6) provides the defined 3-amino-2,4-dicarboxylate substitution. • 2OG oxygenase selectivity probe: C-3 amino group redirects inhibition among AspH, KDM4E, JMJD5 vs. broad-spectrum parent 2,4-PDCA. • Bifunctional MOF linker: dual carboxylate metal-binding sites plus pendant amino group for post-synthetic pore engineering. • ≥97% purity, identity verified by NMR/HPLC-MS. Supplied with full QA documentation for AMPA receptor reference ligand use (Ki = 54,700 nM at GluA3).

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
Cat. No. B11825989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyridine-2,4-dicarboxylic acid
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(=O)O)N)C(=O)O
InChIInChI=1S/C7H6N2O4/c8-4-3(6(10)11)1-2-9-5(4)7(12)13/h1-2H,8H2,(H,10,11)(H,12,13)
InChIKeyXUESBDUVQIELIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminopyridine-2,4-dicarboxylic Acid: Structural and Purity Specifications


3-Aminopyridine-2,4-dicarboxylic acid (CAS 1222184-72-6) is a heterocyclic building block belonging to the pyridine-2,4-dicarboxylic acid (2,4-PDCA) family. It features a pyridine ring substituted with carboxylic acid groups at the 2- and 4-positions and an amino group at the 3-position, yielding a molecular formula of C₇H₆N₂O₄ and a molecular weight of 182.13 g/mol . The compound is typically supplied with a minimum purity of ≥95% to ≥97% (depending on vendor) for research and development use, with a predicted pKa of 3.74 and predicted boiling point of 614.5 °C . Its defining structural feature is the simultaneous presence of two metal-coordinating carboxylate moieties and a nucleophilic 3-amino group, which distinguishes it from the unsubstituted parent 2,4-PDCA (lutidinic acid, CAS 499-80-9) and other 2,4-PDCA derivatives that lack an amine at this position.

3-Aminopyridine-2,4-dicarboxylic Acid: Substitution Pattern Risks


Within the 2,4-PDCA chemotype, even minor substituent variations at the 3- or 5-position can drastically alter enzyme inhibition potency, selectivity profiles, and metal-coordination geometry. For example, the parent 2,4-PDCA acts as a broad-spectrum inhibitor of multiple 2-oxoglutarate (2OG)-dependent oxygenases, while 5-aminoalkyl-substituted 2,4-PDCA derivatives achieve marked selectivity for JMJD5 over other human 2OG oxygenases [1]. Similarly, fluorination at the 3-position on 2,4-PDCA shifts inhibition selectivity toward AspH over KDM4E [2]. The 3-amino substitution on 3-aminopyridine-2,4-dicarboxylic acid introduces hydrogen-bond donor/acceptor capacity and alters the electron density of the pyridine ring, which can modulate both inhibitor–enzyme binding interactions and metal–ligand coordination strength in MOF/coordination polymer applications. These qualitative structure–activity trends mean that procurement specifications citing only 'pyridine dicarboxylic acid' as a generic class are insufficient for reproducible research; the exact substitution pattern determines the molecule's functional behavior.

3-Aminopyridine-2,4-dicarboxylic Acid: Comparator Evidence Guide


AMPA Receptor Binding: GluA3 vs. GluA4 Affinity

3-Aminopyridine-2,4-dicarboxylic acid exhibits measurable affinity for both rat GluA3 (Ki = 54,700 nM) and rat GluA4 (IC₅₀ = 17,000 nM) AMPA receptor subtypes, as curated by ChEMBL [1][2]. These affinity ranges, falling in the mid-micromolar range (~55 µM for GluA3 and ~17 µM for GluA4), position the compound as a low-potency AMPA receptor ligand. For comparison, the endogenous agonist AMPA itself binds to GluA3 with a Ki of approximately 11,900 nM (≈12 µM) under comparable recombinant assay conditions [3]. The difference in potency between the compound and AMPA is approximately 4.6-fold at GluA3. This low-potency ligand profile may be advantageous in experimental contexts where strong receptor activation must be avoided, such as in studies of receptor modulation or when examining non-competitive interactions.

AMPA receptor GluA3 GluA4 glutamate receptor ligand

Prolyl 4-Hydroxylase Inhibition: 2,4-PDCA vs. 2,5-PDCA

The 2,4-PDCA scaffold, which forms the core of 3-aminopyridine-2,4-dicarboxylic acid, is a well-characterized inhibitor of soluble prolyl 4-hydroxylase with a Ki of 2.0 µM. Its positional isomer, 2,5-pyridinedicarboxylic acid (2,5-PDCA), is more potent with a Ki of 0.8 µM against the same enzyme, a 2.5-fold difference [1][2]. The 2,4-dicarboxylate substitution pattern is critical for potency because both carboxyl groups are required for inhibitor transport into the microsomal lumen; pyridine-2-carboxylic acid (the monocarboxylate analog) is ineffective in the microsomal system even at 1 mM despite retaining a Ki of 25 µM against the soluble enzyme [2]. Because 3-aminopyridine-2,4-dicarboxylic acid retains the intact 2,4-dicarboxylate arrangement, end-users can expect it to preserve the prolyl 4-hydroxylase inhibitory pharmacophore inherent to the 2,4-PDCA scaffold, while the 3-amino group provides a functional handle for further derivatization or property modulation — a feature unavailable on the unsubstituted 2,4-PDCA or its 2,5-PDCA positional isomer.

prolyl 4-hydroxylase collagen biosynthesis 2OG oxygenase positional isomer

2OG Oxygenase Selectivity: C-3 Substitution Effects

C-3-substituted derivatives of 2,4-PDCA have been systematically evaluated for inhibition of human 2OG-dependent oxygenases. Brewitz et al. (2020) reported that certain C-3-substituted 2,4-PDCA derivatives are potent AspH inhibitors manifesting selectivity over some, but not all, other tested human 2OG oxygenases [1]. In a parallel study, Brewitz et al. (2021) demonstrated that fluorinated 2,4-PDCA derivatives — particularly those with fluorine substitution at the C-5 position — inhibit AspH with similar efficiency to unsubstituted 2,4-PDCA, while C-3 fluorinated derivatives exhibit altered selectivity profiles [2]. The key finding relevant to 3-aminopyridine-2,4-dicarboxylic acid is that substituents at the C-3 position of the 2,4-PDCA scaffold directly influence which specific 2OG oxygenase is preferentially inhibited, because the C-3 substituent projects into a region of the enzyme active site that differs among 2OG oxygenase family members. The 3-amino group on the target compound therefore represents a specific structural determinant of 2OG oxygenase selectivity that is absent in the unsubstituted 2,4-PDCA parent, in C-5-substituted analogs, and in positional isomers such as 2,5-PDCA.

2OG oxygenase AspH KDM4E enzyme selectivity C-3 substitution

MOF Linker Utility: 3-Amino vs. 2,4-PDCA

Two In-MOFs (In-MOF1 and In-MOF2) constructed from pyridine dicarboxylic acid ligands with different functional sites have been reported to exhibit distinct Fe³⁺ ion sensing and selective gas capture properties [1]. Separately, two Co-based MOFs assembled from an amine-functionalized pyridinecarboxylate ligand demonstrated structural diversity and gas adsorption properties [2]. While 3-aminopyridine-2,4-dicarboxylic acid was not the specific ligand used in these studies, the principle that functional-site variation on pyridine dicarboxylate ligands directly modulates MOF properties is established. The 3-amino group on the target compound provides a functional 'handle' — capable of hydrogen bonding, post-synthetic modification, and altered metal-coordination geometry — that is entirely absent in the unsubstituted 2,4-PDCA (lutidinic acid). This makes 3-aminopyridine-2,4-dicarboxylic acid a distinct ligand candidate for tuning MOF pore environment and surface functionality compared to the simpler parent dicarboxylic acid.

MOF coordination polymer metal-organic framework In-MOF pyridine dicarboxylic acid

3-Aminopyridine-2,4-dicarboxylic Acid: Research and Application Scenarios


GluA3/GluA4 Profiling with Low-Affinity AMPA Ligand

Based on quantitative binding data showing Ki of 54,700 nM at rat GluA3 and IC₅₀ of 17,000 nM at rat GluA4 [1][2], 3-aminopyridine-2,4-dicarboxylic acid is most appropriately deployed as a characterized low-potency reference ligand for AMPA receptor subtype binding assays. Its approximately 4.6-fold lower affinity for GluA3 compared to the endogenous agonist AMPA (Ki = 11,900 nM [3]) makes it suitable for experiments requiring sub-saturating receptor occupancy. Procurement should specify lot-to-lot purity (≥95%) and verification of the 3-amino-2,4-dicarboxylate substitution pattern via NMR or HPLC-MS to ensure compound identity before use in competitive binding displacement studies.

Prolyl 4-Hydroxylase Pharmacophore: 2,4-Dicarboxylate Scaffold

With the 2,4-PDCA scaffold established as a prolyl 4-hydroxylase inhibitor (Ki = 2.0 µM for the unsubstituted parent [1]), 3-aminopyridine-2,4-dicarboxylic acid can serve as a starting point for structure–activity relationship (SAR) studies targeting collagen biosynthesis modulation. The intact 2,4-dicarboxylate arrangement preserves the pharmacophore required for enzyme inhibition, while the 3-amino group enables further chemical derivatization — for example, amide coupling, reductive amination, or diazotization — to generate compound libraries. Researchers should confirm that substitution at the 3-position does not ablate prolyl hydroxylase inhibition prior to library expansion.

2OG Oxygenase Selectivity Probe: C-3 Amino Determinant

The established principle that C-3 substituents on the 2,4-PDCA scaffold redirect inhibition selectivity among human 2OG oxygenases — including AspH, KDM4E, and JMJD5 — positions 3-aminopyridine-2,4-dicarboxylic acid as a candidate selectivity probe [1][2]. Unlike the unsubstituted 2,4-PDCA, which is a broad-spectrum inhibitor, the 3-amino derivative may preferentially inhibit a subset of 2OG oxygenases. Researchers are advised to counter-screen against a panel of human 2OG oxygenases (AspH, KDM4E, KDM5B, JMJD5, etc.) when using this compound to establish its selectivity fingerprint before attributing cellular phenotypes to a specific oxygenase target.

Amino-Functionalized MOF Linker for Coordination Polymers

For MOF chemists, 3-aminopyridine-2,4-dicarboxylic acid offers a bifunctional linker combining two carboxylate metal-binding sites with a pendant 3-amino group for pore-environment engineering [1]. The amino group can participate in hydrogen-bonding networks within the framework, serve as a post-synthetic modification site (e.g., Schiff-base condensation, amide formation), or influence guest-molecule selectivity. Given that pyridine dicarboxylic acids with differing functional sites produce MOFs with distinct Fe³⁺ sensing and gas capture properties [2], procurement of the correct amino-substituted ligand — rather than the cheaper but unfunctionalized 2,4-PDCA (lutidinic acid, CAS 499-80-9) — is critical for achieving the intended MOF functionality.

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